molecular formula C23H38O B156550 Heptadecanophenone CAS No. 128189-46-8

Heptadecanophenone

Cat. No.: B156550
CAS No.: 128189-46-8
M. Wt: 330.5 g/mol
InChI Key: VUXIOSYYRVXOOT-UHFFFAOYSA-N
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Description

Heptadecanophenone, also known as 1-phenyl-1-heptadecanone, is an organic compound with the molecular formula C23H38O. It is a member of the ketone family, characterized by a phenyl group attached to a heptadecanone chain. This compound is typically found as a white to almost white crystalline powder and is used primarily in research and development settings .

Scientific Research Applications

Heptadecanophenone has several applications in scientific research:

Safety and Hazards

Heptadecanophenone is intended for laboratory research purposes and is not for medicinal or household use . It is advised to avoid dust formation and to avoid breathing mist, gas, or vapors . In case of skin contact, it is recommended to wash off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanophenone can be synthesized through the Friedel-Crafts acylation of benzene with heptadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}7\text{H}{15} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of excess benzene to drive the reaction to completion .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or hydrazines under basic conditions.

Major Products Formed:

Mechanism of Action

Heptadecanophenone can be compared with other long-chain ketones such as octadecanophenone and nonadecanophenone. These compounds share similar chemical properties but differ in their chain length, which can influence their physical properties and reactivity. This compound is unique in its balance of hydrophobic and hydrophilic characteristics, making it particularly useful in certain applications where solubility and stability are critical .

Comparison with Similar Compounds

  • Octadecanophenone
  • Nonadecanophenone
  • Hexadecanophenone

Heptadecanophenone stands out due to its specific chain length, which provides a unique combination of properties that are advantageous in various research and industrial applications.

Properties

IUPAC Name

1-phenylheptadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXIOSYYRVXOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341991
Record name Heptadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128189-46-8
Record name Heptadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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